molecular formula C7H6Cl2N2 B1647731 4-(Chloromethyl)picolinonitrile hydrochloride

4-(Chloromethyl)picolinonitrile hydrochloride

Cat. No. B1647731
M. Wt: 189.04 g/mol
InChI Key: KDTDEDRZEIWPIU-UHFFFAOYSA-N
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Patent
US05962458

Procedure details

1H NMR Spectrum: (DMSOd6) 4.65(s, 2H); 5.70(t, 1H); 7.70(d, 1H); 7.95(s, 1H); 8.75(d, 1H) A mixture of 2-cyano-4-hydroxymethylpyridine (0.51 g, 3.8mmol) and thionyl chloride (0.6 ml) in toluene (20 ml) was stirred at room temperature for 1 hour. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 4-chloromethyl-2-cyanopyridine hydrochloride (620 mg, 86%).
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH2:9]O)[CH:6]=[CH:5][N:4]=1)#[N:2].S(Cl)([Cl:13])=O>C1(C)C=CC=CC=1>[ClH:13].[Cl:13][CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:1]#[N:2])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.51 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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